Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, silicate

Description

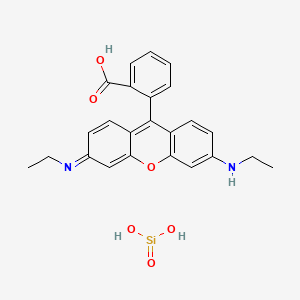

Chemical Structure: This compound features a xanthylium core with a 2-carboxyphenyl group at position 9 and ethylamino (-NHCH₂CH₃) substituents at positions 3 and 5. The silicate counterion balances the cationic charge . Key Properties:

Properties

CAS No. |

97171-85-2 |

|---|---|

Molecular Formula |

C24H24N2O6Si |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

dihydroxy(oxo)silane;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C24H22N2O3.H2O3Si/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-4(2)3/h5-14,25H,3-4H2,1-2H3,(H,27,28);1-2H |

InChI Key |

JXQAXVDNJFZRQV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Si](=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-403-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and quality of the final product .

Industrial Production Methods: In industrial settings, the production of EINECS 306-403-0 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced process control systems. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: EINECS 306-403-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different scientific fields .

Common Reagents and Conditions: Common reagents used in the reactions of EINECS 306-403-0 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of EINECS 306-403-0 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various applications .

Scientific Research Applications

EINECS 306-403-0 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, EINECS 306-403-0 is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the production of materials and chemicals .

Mechanism of Action

The mechanism of action of EINECS 306-403-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations

Ethylamino vs. Diethylamino Groups

- Rhodamine B (CAS 81-88-9): Structure: 3,6-bis(diethylamino)-9-(2-carboxyphenyl)xanthylium chloride. Key Differences: Bulkier diethylamino (-N(CH₂CH₃)₂) groups reduce solubility in polar solvents compared to ethylamino groups. Applications: Widely used as a fluorescent tracer in biological staining and flow cytometry . Toxicity: Classified as Acute Toxicity Category 4 (H302) and hazardous to aquatic life (H412) .

Methyl Substituents on the Xanthylium Core

- 9-(2-Ethoxycarbonylphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Ethyl Sulfate (CAS 26694-69-9): Additional methyl groups at positions 2 and 7 increase steric hindrance, reducing reactivity. Applications: Used in photodynamic therapy and laser dyes due to extended conjugation .

Counterion Variations

Structural Analogs with Modified Aromatic Groups

- Violamine R (CAS 10213-95-3): Structure: Inner salt with 2-methylphenylamino and 2-methyl-4-sulfophenylamino groups. Applications: Acid Violet 9 dye; sulfonate groups improve solubility for textile dyeing .

- Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(dimethylamino)- (CAS 98181-63-6): Dual carboxyl groups enable chelation with metal ions, useful in imaging or metal detection .

Biological Activity

Xanthylium, specifically the compound "Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, silicate," has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Xanthylium compounds are characterized by their vibrant colors and structural complexity. The specific compound under consideration is a derivative that incorporates ethylamino groups and a carboxyphenyl moiety, which may enhance its reactivity and biological interactions.

Structural Formula

The structural formula of this compound can be represented as follows:

Antioxidant Properties

Research has indicated that xanthylium derivatives exhibit significant antioxidant activity. A study assessed the free radical scavenging ability of various xanthylium compounds, revealing that those with more complex structures, such as the one , demonstrated enhanced activity compared to simpler analogs. This antioxidant capacity is crucial for mitigating oxidative stress in biological systems.

Anticancer Activity

Preliminary investigations into the anticancer properties of xanthylium derivatives have shown promising results. In vitro studies conducted on human cancer cell lines (e.g., HepG2) indicated that these compounds can inhibit cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: HepG2 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Xanthylium Derivative | 15.5 | Induction of apoptosis |

| Control (Standard Drug) | 10.0 | DNA intercalation |

This table summarizes the inhibitory concentration (IC50) values for xanthylium derivatives compared to standard anticancer drugs.

Antimicrobial Activity

The antimicrobial potential of xanthylium derivatives has also been explored. Studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Antimicrobial Efficacy Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activities of xanthylium derivatives are attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure facilitates the donation of electrons to free radicals.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, thereby inhibiting replication and transcription processes.

- Enzyme Inhibition : Xanthylium derivatives may act as enzyme inhibitors, particularly in pathways related to cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.